Moderate Inhibition of HSP60/HSP10-Mediated Protein Refolding vs. Negligible ATPase Modulation Defines a Distinct Functional Signature
In a cell-free biochemical assay using human HSP60/HSP10 expressed in E. coli and denatured pig heart malate dehydrogenase (MDH) as substrate, this compound inhibited chaperonin-mediated MDH refolding with an IC50 of 1.60 µM [1]. By contrast, in a parallel assay measuring HSP60/HSP10 ATPase activity under identical expression and buffer conditions, the compound showed essentially no inhibition up to 250 µM (IC50 > 250 µM) [1]. This >150-fold functional selectivity (refolding inhibition vs. ATPase inhibition) distinguishes the compound from pan-HSP60 ATP-competitive inhibitors and suggests an allosteric or non-catalytic mechanism of action.
| Evidence Dimension | HSP60/HSP10 functional selectivity: ratio of refolding IC50 to ATPase IC50 |
|---|---|
| Target Compound Data | Refolding IC50 = 1.60 µM; ATPase IC50 > 250 µM |
| Comparator Or Baseline | Same compound measured in two different functional readouts of the same target complex (intra-molecule selectivity) |
| Quantified Difference | >150-fold selectivity window (refolding over ATPase) |
| Conditions | Human HSP60/HSP10 expressed in E. coli Rosetta2(DE3); denatured pig heart MDH refolding assay (refolding) and ATP hydrolysis assay (ATPase) |
Why This Matters
This functional selectivity fingerprint is not shared by generic HSP60 inhibitors and can be exploited for mechanistic studies or screening cascades that require chaperonin inhibition without ATPase blockade.
- [1] BindingDB Entry BDBM50495821, CHEMBL3115912. Affinity Data: IC50 1.60E+3 nM (refolding) and IC50 >2.50E+5 nM (ATPase) for human HSP60/HSP10. Indiana University, curated by ChEMBL. Accessed 2026-05-10. View Source
